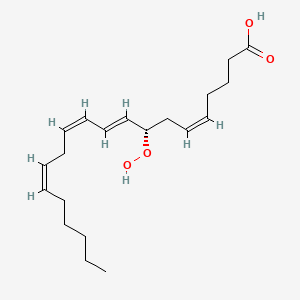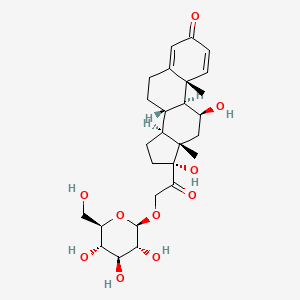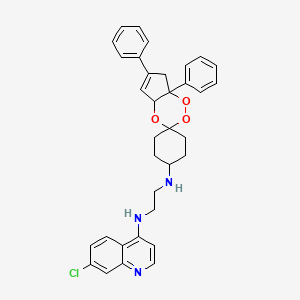
8(S)-Hpete
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8S-Hpete belongs to the class of organic compounds known as hydroperoxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroperoxyl group and four CC double bonds. Thus, 8S-hpete is considered to be an eicosanoid lipid molecule. 8S-Hpete is considered to be a practically insoluble (in water) and relatively neutral molecule. 8S-Hpete has been primarily detected in urine. Within the cell, 8S-hpete is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 8S-hpete is involved in the indomethacin action pathway, the meloxicam action pathway, the magnesium salicylate action pathway, and the naproxen action pathway. 8S-Hpete is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
8(S)-HPETE is a HPETE in which the hydroperoxy group is located at position 8S and the four double bonds at position 5, 9, 11 and 14 (the 5Z,9E,11Z,14Z-geoisomer). It has a role as a mouse metabolite. It derives from an icosa-5,9,11,14-tetraenoic acid. It is a conjugate acid of an 8(S)-HPETE(1-). It is an enantiomer of an 8(R)-HPETE.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Biological Functions
Enzymatic Induction in Mouse Skin : An enzyme activity in mouse epidermis has been identified, which catalyzes the formation of 8-HPETE/8-HETE from arachidonate. This activity is induced by the phorbol ester tumor promoter TPA and is thought to belong to the lipoxygenase family. This study suggests a role for 8(S)-HPETE in enzymatic processes related to skin physiology (Fürstenberger et al., 1991).
Neurological Role in Aplysia Californica : In the nervous tissue of Aplysia californica, arachidonic acid is converted to 8-HPETE, indicating the presence of an 8R-lipoxygenase pathway. This pathway, activated by acetylcholine, suggests that 8(S)-HPETE may serve as a second messenger in specific neuronal functions (Steel et al., 1997).
Implications in T-Cell Apoptosis : Research has indicated that 8E5 cells, a human T cell line infected with HIV, are more sensitive to killing by hydroperoxy fatty acids like 15-HPETE. This increased sensitivity, due to a deficiency in glutathione peroxidase activity, implicates 8(S)-HPETE in mechanisms related to T-cell apoptosis in HIV-infected individuals (Sandstrom et al., 1994).
Involvement in Leukotriene Formation : A study has shown that hemoglobin can catalyze the transformation of 15-HPETE into diHETE isomers, suggesting a free radical process involving 8(S)-HPETE. This indicates a potential role in leukotriene formation and related biological processes (Sok et al., 1983).
Activation of Peroxisome Proliferator-Activated Receptor Alpha : Mouse 8S-lipoxygenase metabolizes arachidonic acid to 8S-HPETE, which can be further converted to diHPETE, activating peroxisome proliferator-activated receptor alpha (PPAR alpha). This study suggests a significant role in the physiological functions of 8(S)-HPETE (Jisaka et al., 2005).
Oxidative Stress and DNA Damage
- Oxidative DNA Adducts in Rats : A study on Fischer 344 rats revealed age-dependent changes in nuclear 8-OHdG, an oxidative DNA adduct. This finding provides insights into the role of 8(S)-HPETE in oxidative stress and its potential impact on senescence and disease processes (Nakae et al., 2000).
Eigenschaften
Produktname |
8(S)-Hpete |
|---|---|
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(5Z,8S,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1 |
InChI-Schlüssel |
QQUFCXFFOZDXLA-VYOQERLCSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)OO |
Kanonische SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)OO |
Physikalische Beschreibung |
Solid |
Synonyme |
8-HPETE 8-hydroperoxyeicosatetraenoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-[N'-(2-nitro-benzylidene)-hydrazino]-pyrimidin-4-ylamine](/img/structure/B1241965.png)
![4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B1241967.png)
![4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dien-1-yl]phenyl hydrogen sulfate](/img/structure/B1241971.png)


![5-[3-(2-Bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B1241974.png)
![2-Chloro-N-methyl-9-[(1S,2S,4S,5R)-4-(phosphonooxy)-5-[(phosphonooxy)methyl]bicyclo[3.1.0]hexane-2-yl]-9H-purine-6-amine](/img/structure/B1241976.png)
![4-Phenyl-5-tridecyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1241977.png)
phosphinyl]acetyl]-, (4S)-](/img/structure/B1241978.png)
![[(4aR,5R,6R,7S)-7-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-6-yl] acetate](/img/structure/B1241980.png)
![1-[(3S,8R,9R,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1241984.png)
![2-chloro-N-[3-(2-thiazolo[5,4-b]pyridinyl)phenyl]-3-pyridinecarboxamide](/img/structure/B1241985.png)
![1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide](/img/structure/B1241986.png)
![N-[(E)-furan-2-ylmethylideneamino]-3,5-dinitrobenzamide](/img/structure/B1241988.png)